molecular formula C28H42O8S B1192136 Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)- CAS No. 955005-63-7

Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-

Cat. No. B1192136
CAS RN: 955005-63-7
M. Wt: 538.69
InChI Key: PEXFKSJDXSBOLP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-102 is a bio-active chemical.

Scientific Research Applications

Synthesis and Transformations

Cyclopentaneheptanoic acid derivatives are utilized in the synthesis and transformation of various compounds. For instance, 3-(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-2-yl)propanoic acid and its ethyl ester have been prepared through a series of reactions including succinoylation, hydrolysis, and cyclization. These processes demonstrate the compound's utility in creating new chemical structures with potential applications in material science and pharmaceuticals (El-Ahl, Ismail, & Amer, 2003).

Precursor for Synthesis of Other Compounds

This chemical is also employed as a precursor in the synthesis of other complex molecules. For example, the synthesis of 1-amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane as a component for carbocyclic nucleosides highlights its role in creating bioactive compounds (Chang et al., 1994).

Building Block in Dendrimers

Furthermore, derivatives of cyclopentaneheptanoic acid have been evaluated as building blocks in the construction of dendrimers. For instance, benzylidene protected bis-MPA, 2,2-bis(hydroxymethyl)propanoic acid, was synthesized and utilized in dendrimer construction, showcasing its potential in nanotechnology and material sciences (Annby et al., 1998).

In Polymerization and Material Science

The compound's derivatives are also significant in polymer science. The synthesis and polymerization of new cyclic esters containing protected functional groups, derived from this compound, have been explored. These studies are crucial for developing new polymeric materials with specific functionalities (Trollsås et al., 2000).

Catalysis and Organic Reactions

Cyclopentaneheptanoic acid derivatives play a role in catalysis and organic synthesis. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, is used as a catalyst in condensation reactions, underscoring its importance in facilitating chemical transformations (Tayebi et al., 2011).

Photovoltaic Applications

Lastly, certain derivatives are utilized in the photovoltaic field. The influence of annealing temperature on photovoltaic performance, involving compounds with structural similarities, highlights its potential in renewable energy applications (Helgesen et al., 2010).

properties

CAS RN

955005-63-7

Product Name

Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-

Molecular Formula

C28H42O8S

Molecular Weight

538.69

IUPAC Name

Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-

InChI

InChI=1S/C21H21N6O7P/c1-27-16-7-11(20(29)26-15(21(30)31)9-35(32,33)34)3-5-13(16)25-18(27)8-17-23-12-4-2-10(19(22)28)6-14(12)24-17/h2-7,15H,8-9H2,1H3,(H2,22,28)(H,23,24)(H,26,29)(H,30,31)(H2,32,33,34)/t15-/m0/s1

InChI Key

PEXFKSJDXSBOLP-HNNXBMFYSA-N

SMILES

c1ccc2c(c1)cc(s2)[C@@H](CC[C@H]3[C@@H](C[C@@H]([C@@H]3CCCCCCC(=O)OCC(CO)(CO)CO)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AR-102;  AR-102;  AR102;  UNII-54923Z352W; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-
Reactant of Route 2
Reactant of Route 2
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-
Reactant of Route 3
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-
Reactant of Route 4
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-
Reactant of Route 5
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-
Reactant of Route 6
Cyclopentaneheptanoic acid, 2-((3R)-3-benzo(b)thien-2-yl-3-hydroxypropyl)-3,5-dihydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, (1R,2R,3R,5S)-

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